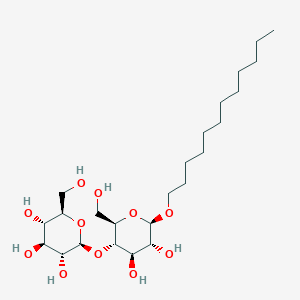

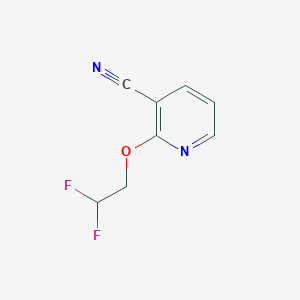

![molecular formula C12H15NO2 B1457439 1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 1375471-34-3](/img/structure/B1457439.png)

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one

Vue d'ensemble

Description

“1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

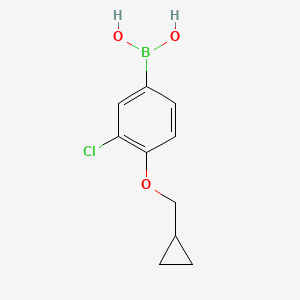

This compound can be synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis

The structural properties and quantum chemical calculations of this compound are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The NMR data are calculated by means of the GIAO method; the TD–DFT method is used for UV-Vis spectroscopy .Chemical Reactions Analysis

The pyrrolidine ring in this compound allows for efficient exploration of the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths of this compound have been investigated .Applications De Recherche Scientifique

Metabolic Pathways and Structural Analysis

Metabolic Pathways of α-Pyrrolidinophenones : A study focused on the urinary excretion and metabolism of a related α-pyrrolidinophenone designer drug, revealing insights into its metabolic pathways, which include the reduction of ketone groups, oxidation of the pyrrolidine ring, and aliphatic oxidation, among others. These findings suggest significant differences in metabolism based on the alkyl chain length of the parent molecule (Shima et al., 2015).

Antioxidant Activity of Pyrroline-2-ones : Research into 3-pyrroline-2-ones, derivatives of 2-pyrrolidinones, demonstrated significant antioxidant activity in certain synthesized compounds, offering potential for therapeutic applications (Nguyen et al., 2022).

Molecular and Crystal Structure : A structural analysis of a related compound provided insights into its molecular and crystal structure, highlighting the importance of the pyrrolidine ring's conformation and intermolecular interactions (Zukerman-Schpector et al., 2011).

Synthetic Approaches and Chemical Properties

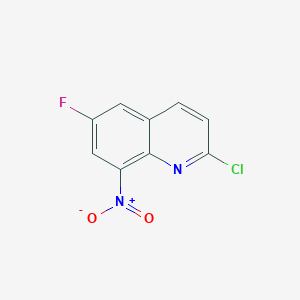

Synthesis of Fluorinated Derivatives : A study on the synthesis of a fluorinated derivative of a sigma-1 receptor modulator showcased a novel approach to modifying the structure for potential enhanced biological activity (Kuznecovs et al., 2020).

Novel Synthetic Routes : Research on the synthesis of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, a fragment of the antiosteoporosis drug Lasofoxifene, highlighted a simple and efficient synthetic route, emphasizing the versatility of pyrrolidinyl structures in drug development (Guo Bao-guo, 2012).

Metal-Free Synthesis in Aqueous Medium : An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives was developed, demonstrating the applicability of pyrrolidinyl-containing compounds in green chemistry (Kumar et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds with a pyrrolidine ring have been reported to interact with various targets, such as dopamine and norepinephrine transporters .

Mode of Action

Compounds with similar structures, such as α-pvp, act as potent blockers at the dopamine and norepinephrine transporter .

Biochemical Pathways

Related compounds have been shown to influence the dopamine and norepinephrine pathways .

Pharmacokinetics

Similar compounds have been reported to undergo various metabolic transformations, including the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form .

Result of Action

Related compounds have been reported to have stimulatory effects on the central nervous system .

Orientations Futures

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

Propriétés

IUPAC Name |

1-(2-hydroxy-4-pyrrolidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9(14)11-5-4-10(8-12(11)15)13-6-2-3-7-13/h4-5,8,15H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIXFVMXHNDLCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)N2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |

CAS RN |

1375471-34-3 | |

| Record name | 1-[2-hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)

![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)

![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)